molecular formula C13H11IN2O5 B014141 N-Succinimidyl-4-((iodoacetyl)amino)benzoate CAS No. 72252-96-1

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Cat. No. B014141
CAS RN: 72252-96-1
M. Wt: 402.14 g/mol
InChI Key: BQWBEDSJTMWJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is an amine- and sulfhydryl-reactive heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . It is often used for preparing enzyme conjugates or immunotoxins .


Molecular Structure Analysis

The molecular structure of SIAB consists of a benzene ring substituted with an amine group that is further substituted with an iodoacetyl group, and a succinimide group . The molecular formula is C13H11N2O5I and the molecular weight is 402.14 .


Chemical Reactions Analysis

SIAB is reactive towards amino and sulfhydryl groups . It is used as a cross-linking reagent, forming covalent bonds with these functional groups in other molecules. This property is utilized in the preparation of enzyme conjugates or immunotoxins .


Physical And Chemical Properties Analysis

SIAB is a white to off-white solid . It has a molecular weight of 402.15 . It is soluble in DMSO or DMF . It is sensitive to moisture and should be stored desiccated at 2-8°C .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

SIAB, also known as [18F]SFB, is a secondary labeling and imaging agent that has been developed for imaging applications in the Positron Emission Tomography (PET) . It is used in the preparation of radiopharmaceuticals for PET imaging, which allows for the imaging of cellular functions in vivo .

Radiosynthesis Automation

SIAB is used in the automation of radiosynthesis, a process that involves the production of radiopharmaceuticals . A fully optimized and configured preparation procedure, including reaction factors, has been designed for the synthesis of SIAB .

Protein Labeling

SIAB is a mid-length crosslinker for amine-to-sulfhydryl conjugation via N-hydroxysuccinimide (NHS) ester and iodoacetyl reactive groups . It is used to prepare stable enzyme-IgG conjugates .

Liposome Conjugation

SIAB can be used to form conjugates with liposomes . Liposomes are small spherical vesicles that can be used to deliver drugs and other substances to specific cells and tissues in the body .

Biomolecule Labeling

SIAB is used in the labeling of larger biologically sensitive species such as peptides, proteins, and biomolecules . The radiolabeling is typically performed via a 2-step methodology: n.c.a. [18F]fluoride ion labeling of a prosthetic group at high temperature and conjugation of the 18F-labelled prosthetic group to the protein of interest under physiological conditions .

Microfluidic Device Development

An all-electronic, droplet-based batch microfluidic device, operated using the electrowetting on dielectric (EWOD) mechanism was developed for on-demand synthesis of SIAB . This device is used for the most commonly used 18F-prosthetic group for biomolecule labeling .

Mechanism of Action

Target of Action

SIAB is a heterobifunctional crosslinker . It primarily targets amine and sulfhydryl groups . These groups are commonly found in proteins, making SIAB particularly useful in protein bioconjugation .

Mode of Action

SIAB contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetyl group reacts with sulfhydryl groups to form stable thioether bonds . This dual reactivity allows SIAB to crosslink molecules containing these functional groups .

Biochemical Pathways

The exact biochemical pathways affected by SIAB depend on the specific molecules it is used to crosslink. In general, siab is often used to prepare enzyme conjugates or immunotoxins . By crosslinking enzymes or toxins to antibodies, SIAB can be used to create targeted therapeutics that can specifically bind to and affect cells expressing the antibody’s target antigen .

Pharmacokinetics

The pharmacokinetics of SIAB will depend on the specific molecules it is used to crosslink. It’s important to note that siab iswater-insoluble . It must first be dissolved in an organic solvent, such as DMSO or DMF, and then added to the aqueous reaction mixture . This could potentially affect the bioavailability of SIAB-conjugated molecules.

Result of Action

The result of SIAB’s action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can be used to create enzyme conjugates or immunotoxins with specific binding and activity properties .

Action Environment

The action of SIAB can be influenced by environmental factors. For example, SIAB is sensitive to moisture . It is typically stored in a desiccated condition to reduce exposure to moisture . Additionally, the pH of the reaction environment can affect the reactivity of the NHS ester and iodoacetyl groups .

Safety and Hazards

SIAB is sensitive to moisture . It should be stored in a desiccated condition at 2-8°C . It should be handled with care to avoid contact with skin and eyes, and inhalation . In case of contact, the affected area should be washed off with soap and plenty of water .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBEDSJTMWJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222581
Record name N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

CAS RN

72252-96-1
Record name N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Reactant of Route 2
N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Reactant of Route 4
N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Reactant of Route 5
Reactant of Route 5
N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Reactant of Route 6
Reactant of Route 6
N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.